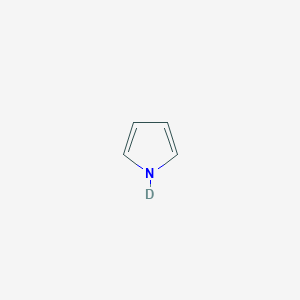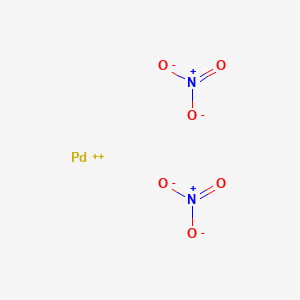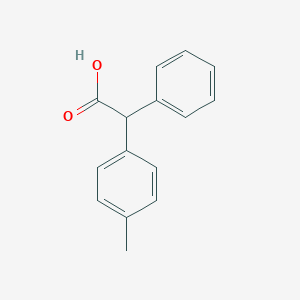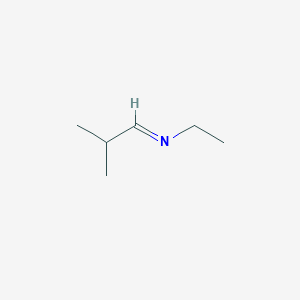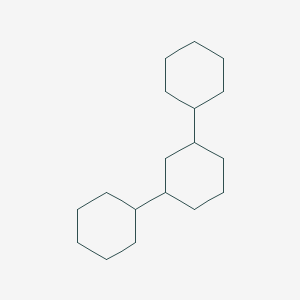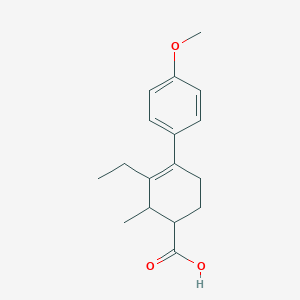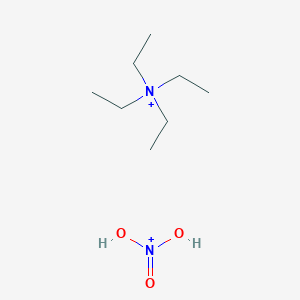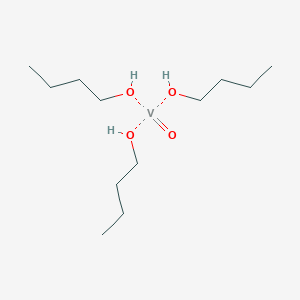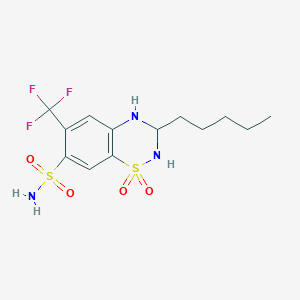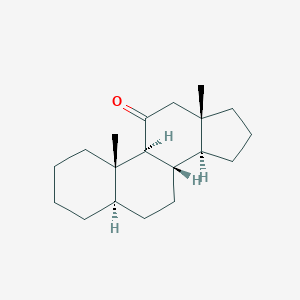
5alpha-Androstan-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstan-11-one, also known as 11-Ketotestosterone, is a steroid hormone that is naturally produced in the body. It is a derivative of testosterone and is primarily found in fish and reptiles. The chemical structure of 5alpha-Androstan-11-one is similar to that of testosterone, but it has a ketone group at the 11th position. This small structural difference gives 5alpha-Androstan-11-one unique properties that make it a valuable tool in scientific research.
Mécanisme D'action
The mechanism of action of 5alpha-Androstan-11-one involves its binding to the androgen receptor in cells. This binding activates the androgen receptor, which then regulates gene expression in the cell. The androgen receptor is involved in the development and maintenance of male sexual characteristics, as well as the regulation of various physiological processes in the body.
Effets Biochimiques Et Physiologiques
5alpha-Androstan-11-one has a range of biochemical and physiological effects in the body. It is involved in the development and maintenance of male sexual characteristics, such as the growth of facial hair and the deepening of the voice. It also plays a role in the regulation of muscle mass and bone density. In addition, 5alpha-Androstan-11-one has been shown to have neuroprotective effects in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5alpha-Androstan-11-one in lab experiments is its potency as an androgen receptor agonist. This property allows researchers to study androgen receptor signaling pathways and the development of new drugs that target the androgen receptor. However, one limitation of using 5alpha-Androstan-11-one is its limited solubility in water. This can make it difficult to use in certain experiments and may require the use of solvents or other additives.
Orientations Futures
There are several future directions for research involving 5alpha-Androstan-11-one. One area of interest is the development of new drugs that target the androgen receptor for the treatment of various diseases, such as prostate cancer. Another area of interest is the study of androgen receptor signaling pathways in the brain and the potential for 5alpha-Androstan-11-one to have therapeutic effects in neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5alpha-Androstan-11-one in the body.
Méthodes De Synthèse
5alpha-Androstan-11-one can be synthesized in the laboratory using various methods. One common method involves the oxidation of testosterone with potassium permanganate. Another method involves the reduction of 11-ketoandrostenedione with sodium borohydride. These methods yield pure 5alpha-Androstan-11-one that can be used in scientific research.
Applications De Recherche Scientifique
5alpha-Androstan-11-one has a wide range of applications in scientific research. It is commonly used as a reference standard in the analysis of steroids in biological samples. It is also used in the development of new drugs for the treatment of various diseases. 5alpha-Androstan-11-one is a potent androgen receptor agonist, which means that it can activate the androgen receptor in cells. This property makes it useful in the study of androgen receptor signaling pathways and the development of new drugs that target the androgen receptor.
Propriétés
Numéro CAS |
1755-32-4 |
|---|---|
Nom du produit |
5alpha-Androstan-11-one |
Formule moléculaire |
C19H30O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C19H30O/c1-18-10-5-7-15(18)14-9-8-13-6-3-4-11-19(13,2)17(14)16(20)12-18/h13-15,17H,3-12H2,1-2H3/t13-,14+,15+,17-,18+,19+/m1/s1 |
Clé InChI |
GOOSOVWIJWBUIH-VHBIRMJSSA-N |
SMILES isomérique |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3C(=O)C2)C |
SMILES |
CC12CCCC1C3CCC4CCCCC4(C3C(=O)C2)C |
SMILES canonique |
CC12CCCC1C3CCC4CCCCC4(C3C(=O)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




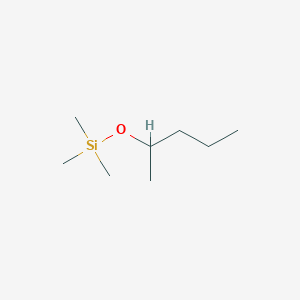
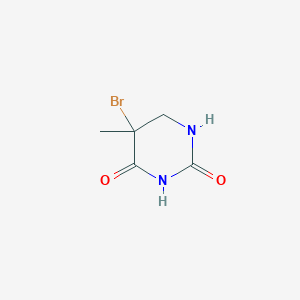
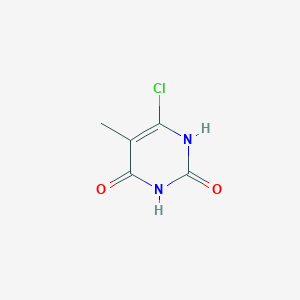
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
